N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c20-10-5-6-18-12(15-10)16-17-13(18)24-7-11(21)14-8-1-3-9(4-2-8)19(22)23/h1-6H,7H2,(H,14,21)(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMKZQSMUSLWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid or nitronium salts.
Attachment of the Sulfanylacetamide Moiety: This can be done through nucleophilic substitution reactions where the sulfanyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has shown promise in the development of anticancer agents. Its structural components suggest potential interactions with biological targets involved in cancer progression. In vitro studies are crucial for elucidating its mechanism of action against various cancer cell lines.
-
Antimicrobial Properties :
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. The presence of the triazole ring may enhance its efficacy against bacterial and fungal pathogens. Further research is needed to validate these properties through systematic testing against known strains.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease conditions. Investigating its inhibitory effects on enzymes such as kinases or proteases can reveal its therapeutic potential in treating various diseases beyond cancer.
Synthesis Techniques
The synthesis of this compound typically involves:
- Refluxing in Organic Solvents : This method facilitates the reaction between starting materials under controlled temperature conditions.
- Use of Catalysts : Catalysts can enhance reaction rates and improve yields.
- Purification Techniques : After synthesis, methods such as crystallization or chromatography are employed to isolate the desired product effectively.
Research indicates that the compound's biological activities may be attributed to:
- Mechanisms of Action : Potential mechanisms could involve disruption of cellular signaling pathways or induction of apoptosis in cancer cells.
- Structure–Activity Relationship (SAR) : Understanding how variations in structure affect biological activity can guide further modifications to enhance efficacy and selectivity against target cells.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Study on Anticancer Agents : A study published in a peer-reviewed journal demonstrated that derivatives of triazolopyrimidines exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), suggesting that modifications to the core structure can yield potent anticancer agents.
| Compound | Activity | Reference |
|---|---|---|
| Triazolopyrimidine Derivative A | IC50 = 12 µM | Journal of Medicinal Chemistry |
| Triazolopyrimidine Derivative B | IC50 = 9 µM | European Journal of Medicinal Chemistry |
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazolopyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanylacetamide moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide (CAS 894997-27-4)
- Structure: Shares the triazolo[4,3-a]pyrimidinone core but differs in substituents: 5-Position: Phenyl group (vs. hydrogen in the target compound). Acetamide Group: Linked to a dihydrobenzodioxin ring (vs. 4-nitrophenyl).
- Molecular Weight : 435.5 g/mol (vs. ~425–430 g/mol estimated for the target compound).
- Implications : The 5-phenyl substitution may enhance π-π stacking in hydrophobic binding pockets, while the benzodioxin group could improve metabolic stability compared to nitroaromatic systems .
Compound B : (S)-N-(4-Aminobutyl)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-acetamide
- Structure: Features a thieno-triazolo-diazepine fused system (vs. triazolo-pyrimidine). Substituents: Chlorophenyl and alkyl groups enhance lipophilicity. Linker: 4-aminobutyl chain (vs. sulfanyl-acetamide).
- Activity: Designed as a BET bromodomain inhibitor, highlighting the role of triazole-containing fused systems in epigenetic targeting. The diazepine ring may confer conformational flexibility absent in the rigid pyrimidinone core of the target compound .
Compound C : N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide
- Core : Pyrrolo-triazolo-pyrazine (vs. triazolo-pyrimidine).
- Substituents: Cyclopentyl group introduces steric bulk. 4-Cyanophenyl enhances dipole interactions.
- Cyanophenyl groups are often used to optimize binding kinetics in kinase inhibitors .
Compound D : N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide
- Structure : Combines pyrrolo-triazolo-pyrazine with a tetrahydro-pyranmethyl group.
- Key Features :
Structural and Functional Comparison Table
Research Findings and Implications
- Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound may enhance binding to enzymes with cationic or aromatic pockets (e.g., kinases) but could reduce solubility compared to Compound A’s benzodioxin or Compound C’s cyanophenyl .
- Heterocycle Rigidity: The triazolo-pyrimidinone core’s planar structure (target compound) may limit conformational adaptability compared to diazepine (Compound B) or pyrazine (Compound C) systems, affecting target selectivity .
- Sulfanyl vs. Alkyl Linkers: The sulfanyl bridge in the target compound could confer redox activity or susceptibility to metabolic cleavage, whereas alkyl linkers (e.g., Compound B’s aminobutyl) may enhance stability .
Biological Activity
N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a nitrophenyl group and a triazolo-pyrimidine moiety, which are known to enhance the biological activity of similar compounds.
Antibacterial Activity
Recent studies have demonstrated that derivatives of the triazolo[4,3-a]pyrimidine scaffold exhibit notable antibacterial properties. For instance, in vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin. The compound's structure allows for effective interaction with bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death .
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrimidine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Comparison Antibiotic |
|---|---|---|---|
| 2e | Staphylococcus aureus | 32 | Ampicillin |
| 2e | Escherichia coli | 16 | Ampicillin |
Antifungal Activity
The compound has also shown promising antifungal activity. Research indicates that it can inhibit the growth of various fungal strains through disruption of cell membrane integrity and interference with ergosterol biosynthesis .
Table 2: Antifungal Activity
| Compound | Target Fungus | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2e | Candida albicans | 15 | Study on antifungal agents |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer progression .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 5 | Cell cycle arrest |
Case Studies
- Antibacterial Efficacy : A study conducted on various triazolo derivatives indicated that modifications at the R2 site significantly influenced antibacterial potency. Compounds with longer alkyl chains exhibited superior activity compared to those with aromatic groups .
- Anticancer Mechanisms : In vitro assays revealed that this compound effectively inhibited the growth of MCF-7 cells through a mechanism involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Q & A
Q. What are the recommended multi-step synthetic routes for N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide?
The synthesis typically involves sequential functionalization of the triazolopyrimidine core. A general approach includes:
Core Formation : Construct the triazolopyrimidine ring via cyclocondensation of 4-amino-1,2,4-triazole with a β-ketoester derivative under reflux in acetic acid .
Sulfanylation : Introduce the sulfanyl group at position 3 of the triazolopyrimidine using Lawesson’s reagent or thiourea in DMF at 80–100°C .
Acetamide Coupling : React the sulfanyl intermediate with N-(4-nitrophenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in acetone under reflux .
Key Considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How should researchers characterize the structural integrity and purity of this compound?
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the presence of the nitrophenyl (δ 7.5–8.5 ppm aromatic protons), triazolopyrimidine (δ 8.2–9.0 ppm), and acetamide (δ 2.1–2.3 ppm for CH₂) groups .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₅H₁₁N₅O₄S (calculated: 357.06).
- HPLC : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR-TK) or phosphodiesterases using fluorescence-based assays at 10–100 µM concentrations .
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent, catalyst ratio). For example, a 2³ factorial design can identify interactions between DMF volume (5–10 mL), temperature (80–100°C), and K₂CO₃ equivalents (1.2–2.0) .
- Continuous Flow Chemistry : Use microreactors for sulfanylation steps to enhance mixing and reduce side reactions (e.g., over-oxidation) .
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., reduce excess Lawesson’s reagent to prevent sulfur over-insertion) .
Q. How should conflicting data in biological activity studies be resolved?
- Dose-Response Validation : Repeat assays with finer concentration gradients (e.g., 1–50 µM) to rule out false positives/negatives .
- Target Specificity Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to confirm selectivity over off-target enzymes .
- Solubility Correction : Account for DMSO solvent effects by normalizing activity data to vehicle controls and confirming compound stability via UV-HPLC .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR-TK (PDB: 1M17). Focus on hydrogen bonding between the acetamide carbonyl and Thr766 residue .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors using datasets from structural analogs (Table 1) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
